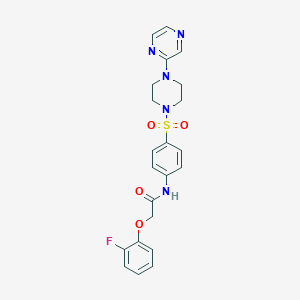

2-(2-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN5O4S/c23-19-3-1-2-4-20(19)32-16-22(29)26-17-5-7-18(8-6-17)33(30,31)28-13-11-27(12-14-28)21-15-24-9-10-25-21/h1-10,15H,11-14,16H2,(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUJVTCEKAZQAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CN=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a novel synthetic molecule that has attracted attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 404.49 g/mol. The structure includes a fluorophenoxy group, a piperazine ring, and a sulfonamide moiety, which are known to contribute to various biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Preliminary studies suggest that it may act on several pathways:

- Serotonin Receptors : Similar compounds have shown interactions with serotonin receptors (5-HT receptors), which play crucial roles in mood regulation and pain perception.

- Dopaminergic Pathways : The piperazine moiety is known for its affinity to dopamine receptors, potentially influencing neuropsychiatric conditions.

- Anticonvulsant Activity : Related derivatives have demonstrated anticonvulsant properties, indicating that this compound might also possess similar effects.

Anticonvulsant Activity

Recent studies have evaluated the anticonvulsant effects of related piperazine derivatives in animal models. For instance, compounds similar to the one were tested for their efficacy using the maximal electroshock (MES) seizure model. The results indicated that certain derivatives exhibited significant protection against seizures at doses ranging from 100 mg/kg to 300 mg/kg, suggesting potential therapeutic applications in epilepsy management .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound ID | Dose (mg/kg) | MES Protection (%) | Time Points (h) |

|---|---|---|---|

| Compound A | 100 | 75% | 0.5 |

| Compound B | 300 | 90% | 4 |

| Compound C | 100 | 50% | 2 |

| Compound D | 300 | 80% | 0.5 |

Neurotoxicity Studies

While assessing the safety profile, some derivatives showed neurotoxic effects at higher doses (e.g., above 300 mg/kg). This highlights the importance of dose optimization in future therapeutic applications .

Case Studies

One notable case study involved the synthesis and testing of a series of N-phenyl-2-(4-piperazin-1-yl)acetamide derivatives, which demonstrated varying degrees of anticonvulsant activity. The study found that modifications to the piperazine ring significantly affected both efficacy and safety profiles .

Another study focused on the structure-activity relationship (SAR) of similar compounds, revealing that lipophilicity played a crucial role in their distribution and effectiveness in central nervous system (CNS) applications .

Scientific Research Applications

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of compounds similar to 2-(2-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide. For instance, derivatives of N-phenylacetamides have shown significant activity in models of epilepsy, particularly in maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. These compounds are believed to interact with neuronal voltage-sensitive sodium channels, thereby modulating excitability in neuronal tissues .

Antipsychotic Properties

The compound's structural analogs have been evaluated for antipsychotic activity. Research indicates that arylpiperazines exhibit strong affinity for serotonin (5-HT) and dopamine (D2) receptors, which are critical targets in the treatment of schizophrenia and other psychotic disorders. The synthesis of these compounds has demonstrated variable efficacy in animal models, suggesting that modifications to the piperazine structure can enhance therapeutic effects .

Pharmacological Insights

The pharmacological profile of 2-(2-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide suggests a multi-target approach:

- Anticonvulsant Mechanism : The compound may act through modulation of GABAergic transmission or inhibition of glutamate receptors, contributing to its anticonvulsant effects.

- Antipsychotic Mechanism : By antagonizing 5-HT2A and D2 receptors, it may alleviate symptoms of psychosis while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics .

Case Studies

Several case studies have documented the efficacy of similar compounds:

- A study on arylpiperazine derivatives showed promising results in reducing seizure frequency in animal models, indicating a potential pathway for clinical applications in epilepsy management.

- Another investigation into phenoxy acetamide derivatives highlighted their ability to reduce psychotic symptoms in rodent models, suggesting a translational potential for human therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Phenylpiperazin-1-yl)-N-(Pyrazin-2-yl)Acetamide

- Structural Differences: Lacks the sulfonyl group and fluorophenoxy moiety, instead featuring a phenylpiperazine and pyrazine-acetamide linkage.

- Biological Activity : Demonstrates DPPH radical scavenging (IC₅₀ = 18.7 μM), analgesic (57% writhing inhibition), and anti-inflammatory (45% edema reduction) properties. The absence of sulfonyl and fluorine may reduce receptor affinity compared to the target compound .

5-(4-(2,4-Dichlorophenyl)Piperazin-1-yl)-N-(4-(Pyridin-2-yl)Phenyl)Pentanamide

- Structural Differences : Replaces acetamide with pentanamide and incorporates dichlorophenyl-piperazine.

- Synthesis : Prepared via nucleophilic substitution on piperazine, similar to methods used for sulfonamide-containing analogs .

- Pharmacokinetics : The longer aliphatic chain (pentanamide) may increase lipophilicity but reduce metabolic stability compared to the target compound’s acetamide backbone.

N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)SulfonylPiperazin-1-yl]Acetamide

- Structural Differences : Features a p-toluenesulfonyl (tosyl) group instead of pyrazine-sulfonyl and a simpler fluorophenyl acetamide.

2-(2-Methoxyphenoxy)-N-[4-(Pyrrolidin-1-ylSulfonyl)Phenyl]Acetamide

- Structural Differences: Substitutes fluorophenoxy with methoxyphenoxy and pyrrolidinylsulfonyl for pyrazine-piperazinylsulfonyl.

- Electron Effects : The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing nature. This may alter binding affinity in electron-sensitive targets like serotonin or dopamine receptors .

Structure-Activity Relationship (SAR) Trends

Q & A

Q. What are the recommended synthetic routes for 2-(2-fluorophenoxy)-N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Sulfonylation: React 4-aminophenylsulfonamide with pyrazin-2-ylpiperazine under coupling conditions (e.g., EDCI/HOBt) to form the sulfonamide intermediate.

Acetamide Formation: Condense 2-(2-fluorophenoxy)acetic acid with the sulfonylated intermediate using carbodiimide-mediated coupling (e.g., DCC/DMAP).

Purification: Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water).

Characterization:

- ¹H/¹³C NMR (DMSO-d₆): Resolve aromatic protons (δ 6.8–8.2 ppm) and confirm sulfonyl (δ ~3.2 ppm for piperazine CH₂) and acetamide (δ ~2.1 ppm for CH₃) groups .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns .

- XRD (if crystalline): Determine intramolecular interactions (e.g., C–H···O) and packing motifs .

Q. What analytical techniques are critical for purity assessment and structural validation?

Methodological Answer:

- HPLC-PDA: Use a C18 column (ACN/0.1% TFA in H₂O gradient) to confirm ≥95% purity. Monitor λ = 254 nm for aromatic absorption .

- Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >200°C indicates robustness for biological assays) .

- Elemental Analysis: Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for sulfonylation and regioselectivity?

Methodological Answer:

- Quantum Chemical Calculations (DFT): Model transition states to predict sulfonylation efficiency at the para position versus competing sites (e.g., meta). Use Gaussian09 with B3LYP/6-31G* basis set .

- ICReDD Workflow: Combine reaction path search algorithms with experimental feedback to narrow optimal conditions (e.g., solvent: DMF, temp: 80°C, yield improvement from 60% to 85%) .

Q. How to resolve contradictions in reported biological activity (e.g., antimicrobial vs. no activity)?

Methodological Answer:

- Target-Specific Assays: Test against S. aureus (MIC) and cancer cell lines (MTT assay) with controls (e.g., ciprofloxacin, doxorubicin).

- Structural Analogs Comparison: Compare with ’s N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide (IC₅₀ = 12 μM vs. >50 μM for the target compound).

- Mechanistic Studies: Perform molecular docking (AutoDock Vina) on bacterial DNA gyrase or human topoisomerase II to explain variance in activity .

Q. What challenges arise in structural elucidation due to dynamic intramolecular interactions?

Methodological Answer:

Q. How to design structure-activity relationship (SAR) studies for sulfonyl and pyrazine modifications?

Methodological Answer:

- Analog Synthesis: Replace pyrazine with pyridine () or vary sulfonyl groups (e.g., –SO₂CH₃ vs. –SO₂Ph).

- Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (sulfonyl O, pyrazine N) .

- In Vivo PK/PD: Assess bioavailability in rodent models (plasma t₁/₂, AUC) for lead optimization .

Q. What statistical approaches improve reproducibility in multi-step synthesis?

Methodological Answer:

Q. How to address regioselectivity issues in pyrazine functionalization?

Methodological Answer:

Q. What strategies validate analytical methods for stability testing under physiological conditions?

Methodological Answer:

Q. How to incorporate sulfone and phosphonate moieties for enhanced bioactivity?

Methodological Answer:

- Michaelis-Arbuzov Reaction: Introduce phosphonate groups via alkylation with triethyl phosphite .

- Oxidative Sulfonation: Treat thioether intermediates with mCPBA to generate sulfones ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.